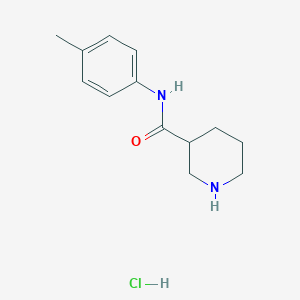![molecular formula C9H10N2O3 B1466041 methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate CAS No. 1188528-92-8](/img/structure/B1466041.png)
methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate
Descripción general
Descripción
“Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate” is a chemical compound . It’s related to the 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine family .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[2,3-b][1,4]oxazine ring with a methyl ester group at the 7-position . The empirical formula is C9H10N2O3 .
Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C9H10N2O3 , and its molecular weight would be approximately 194.19 g/mol.
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Pyrido and Imidazo Derivatives
Researchers have explored the synthesis of various pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives using related compounds. These syntheses involve reactions with different aminopyridines and haloacetates, leading to a range of structurally diverse products. Such synthetic routes have implications for developing novel compounds with potential pharmaceutical applications (Arrault et al., 2002).
Development of Pyrido Oxazines as Pharmaceutical Templates
The benzo[1,4]-oxazine ring system, including its pyridine derivatives, has garnered attention in pharmaceutical research. Efforts have been made to synthesize pyrido[2,3-b][1,4]oxazine derivatives, exploring various synthetic approaches and potential applications in drug discovery (Gim et al., 2007).
Synthesis of Pyrido Diazepine Diones
A series of pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones have been synthesized using a condensation method. These compounds are formed through reactions involving α-amino acid methyl ester derivatives, indicating potential for creating structurally novel bioactive molecules (El Bouakher et al., 2011).
Exploration of Pyrido Pyrimidines and Oxazines
Methods for synthesizing new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives have been developed. These methods involve reactions of acylated aminopyrimidines under specific conditions, leading to various pyrido and pyrimidino derivatives. Such research expands the scope of synthetic organic chemistry and potential pharmaceutical applications (Komkov et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-13-9(12)6-4-7-8(11-5-6)14-3-2-10-7/h4-5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBYQHRSVPSNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Diallyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465958.png)
![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)
![3,6-Dimethoxythieno[3,2-b]thiophene](/img/structure/B1465962.png)
![1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1465968.png)
![N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465969.png)




![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1465977.png)



![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)